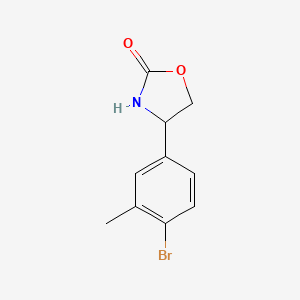
3,3-Dimethyl-3-silathietane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-3-silathietane is an organosilicon compound with the molecular formula C₄H₁₀SSi It is a four-membered ring structure containing silicon and sulfur atoms, making it a unique member of the silathietane family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-3-silathietane typically involves the reaction of dimethylchlorosilane with sulfur-containing reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to facilitate the formation of the silathietane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-3-silathietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various substituted silathietanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted silathietanes.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-3-silathietane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism by which 3,3-Dimethyl-3-silathietane exerts its effects involves interactions at the molecular level. The silicon atom in the compound can form bonds with various nucleophiles, leading to the formation of new compounds. The sulfur atom can participate in oxidation-reduction reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
3,3-Diethyl-3-silathietane: Similar in structure but with ethyl groups instead of methyl groups.
3,3-Dimethyl-2,4-dimethyl-3-silathietane: Contains additional methyl groups, leading to different chemical properties.
Uniqueness: 3,3-Dimethyl-3-silathietane is unique due to its specific ring structure and the presence of both silicon and sulfur atoms
Eigenschaften
CAS-Nummer |
77205-52-8 |
|---|---|
Molekularformel |
C4H10SSi |
Molekulargewicht |
118.27 g/mol |
IUPAC-Name |
3,3-dimethyl-1,3-thiasiletane |
InChI |
InChI=1S/C4H10SSi/c1-6(2)3-5-4-6/h3-4H2,1-2H3 |
InChI-Schlüssel |
LAIPGQCKIZSQTO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CSC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)
![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)


![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)


![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)
![4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)


![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)

